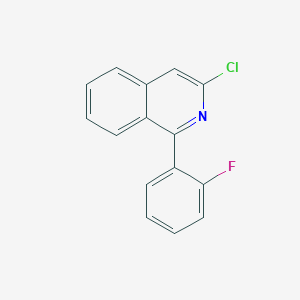
3-Chloro-1-(2-fluorophenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Chloro-1-(2-fluorophényl)isoquinoléine est un composé aromatique hétérocyclique appartenant à la famille des isoquinoléines. Elle se caractérise par la présence d'un atome de chlore en position trois et d'un groupe fluorophényle en position un du cycle isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Chloro-1-(2-fluorophényl)isoquinoléine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que le 2-fluorobenzaldéhyde et la 3-chloroaniline.
Réaction de condensation : La première étape implique la condensation du 2-fluorobenzaldéhyde avec la 3-chloroaniline en présence d'un catalyseur approprié pour former une base de Schiff intermédiaire.
Cyclisation : La base de Schiff subit une cyclisation en milieu acide pour former le cycle isoquinoléine.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir de la 3-Chloro-1-(2-fluorophényl)isoquinoléine pure.
Méthodes de production industrielle
Les méthodes de production industrielle de la 3-Chloro-1-(2-fluorophényl)isoquinoléine peuvent impliquer des procédés discontinus à grande échelle ou des procédés continus. Ces méthodes utilisent généralement des réacteurs automatisés et des systèmes de purification avancés pour garantir un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Chloro-1-(2-fluorophényl)isoquinoléine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore en position trois peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des composés biaryliques.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, et les réactions sont généralement réalisées dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation et réduction : Des agents oxydants tels que le permanganate de potassium (KMnO4) ou des agents réducteurs tels que le borohydrure de sodium (NaBH4) sont utilisés dans des conditions contrôlées.
Réactions de couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés isoquinoléiniques substitués, qui peuvent être utilisés dans différentes applications.
4. Applications de la recherche scientifique
La 3-Chloro-1-(2-fluorophényl)isoquinoléine présente plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme bloc de construction pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de matériaux électroniques organiques.
Études biologiques : Elle est utilisée dans des études biologiques pour étudier ses effets sur diverses voies biologiques et cibles.
Recherche chimique : Le composé sert de composé modèle dans diverses études de recherche chimique pour comprendre la réactivité et les propriétés des dérivés isoquinoléine.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Chloro-1-(2-fluorophényl)isoquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, conduisant à la modulation de leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
3-Chloro-1-(2-fluorophenyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound serves as a model compound in various chemical research studies to understand the reactivity and properties of isoquinoline derivatives.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Chloroisoquinoléine : Elle ne possède pas le groupe fluorophényle, ce qui la rend moins polyvalente dans certaines applications.
1-(2-Fluorophényl)isoquinoléine : Elle ne possède pas l'atome de chlore, ce qui peut affecter sa réactivité et ses propriétés.
3-Bromo-1-(2-fluorophényl)isoquinoléine : Structure similaire mais avec un atome de brome au lieu du chlore, ce qui peut entraîner une réactivité et des applications différentes.
Unicité
La 3-Chloro-1-(2-fluorophényl)isoquinoléine est unique en raison de la présence à la fois de l'atome de chlore et du groupe fluorophényle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
89721-09-5 |
|---|---|
Formule moléculaire |
C15H9ClFN |
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
3-chloro-1-(2-fluorophenyl)isoquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H |
Clé InChI |
PJDPZMNQISTLDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
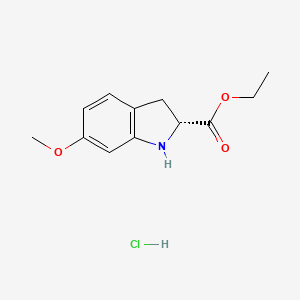

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)

![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
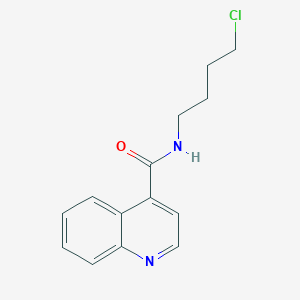
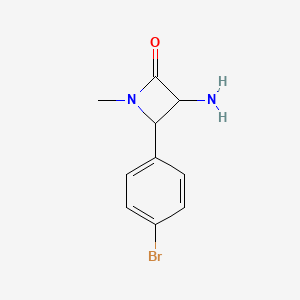
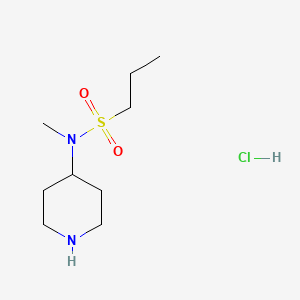



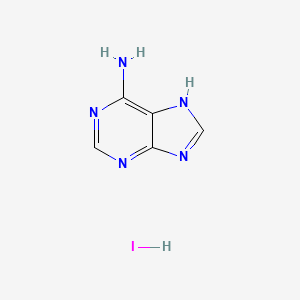
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
